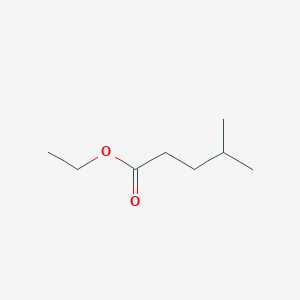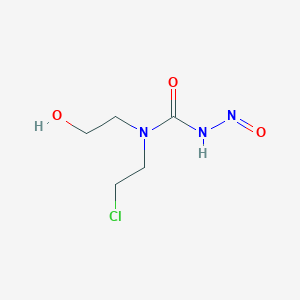
N-Hydroxyethyl-N-chloroethylnitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxyethyl-N-chloroethylnitrosourea (HECNU) is a synthetic nitrosourea compound that has been widely used in scientific research due to its potent anticancer activity. It belongs to the family of alkylating agents and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.
Mecanismo De Acción
N-Hydroxyethyl-N-chloroethylnitrosourea acts by alkylating DNA, causing DNA damage and inhibiting DNA replication. It also induces apoptosis, a process of programmed cell death, in cancer cells. N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to have a higher affinity for DNA than other alkylating agents, making it more effective in inducing DNA damage.
Biochemical and physiological effects:
N-Hydroxyethyl-N-chloroethylnitrosourea has been shown to cause a variety of biochemical and physiological effects in cancer cells, including inhibition of DNA synthesis, inhibition of protein synthesis, and induction of oxidative stress. It also affects the blood-brain barrier, making it an effective treatment for brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Hydroxyethyl-N-chloroethylnitrosourea has several advantages for lab experiments, including its potent anticancer activity, high affinity for DNA, and ability to cross the blood-brain barrier. However, it also has several limitations, including its toxic nature, complex synthesis process, and potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-Hydroxyethyl-N-chloroethylnitrosourea, including its use in combination with other chemotherapy drugs, its potential as a targeted therapy for specific types of cancer, and its use in combination with immunotherapy. Further studies are needed to optimize the use of N-Hydroxyethyl-N-chloroethylnitrosourea in cancer treatment and to minimize its potential side effects.
In conclusion, N-Hydroxyethyl-N-chloroethylnitrosourea is a potent anticancer agent that has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Its use in cancer treatment shows great promise, and further research is needed to optimize its use and minimize its potential side effects.
Métodos De Síntesis
N-Hydroxyethyl-N-chloroethylnitrosourea is synthesized by reacting chloroethylamine hydrochloride with sodium nitrite and sodium acetate in acetic acid. The resulting compound is then treated with ethylene oxide to form N-Hydroxyethyl-N-chloroethylnitrosourea. The synthesis of N-Hydroxyethyl-N-chloroethylnitrosourea is a complex process that requires careful handling due to the toxic nature of the compound.
Aplicaciones Científicas De Investigación
N-Hydroxyethyl-N-chloroethylnitrosourea has been extensively studied for its anticancer activity in various types of cancer, including brain, lung, breast, and ovarian cancer. It has been shown to induce DNA damage and inhibit DNA repair, leading to cell death. N-Hydroxyethyl-N-chloroethylnitrosourea has also been studied in combination with other chemotherapy drugs to enhance its efficacy.
Propiedades
Número CAS |
128202-04-0 |
|---|---|
Nombre del producto |
N-Hydroxyethyl-N-chloroethylnitrosourea |
Fórmula molecular |
C5H10ClN3O3 |
Peso molecular |
195.6 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitrosourea |
InChI |
InChI=1S/C5H10ClN3O3/c6-1-2-9(3-4-10)5(11)7-8-12/h10H,1-4H2,(H,7,11,12) |
Clave InChI |
RWORFWDRLARUMU-UHFFFAOYSA-N |
SMILES |
C(CO)N(CCCl)C(=O)NN=O |
SMILES canónico |
C(CO)N(CCCl)C(=O)NN=O |
Otros números CAS |
128202-04-0 |
Sinónimos |
1-(2-chloroethyl)-1-(2-hydroxyethyl)-3-nitroso-urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



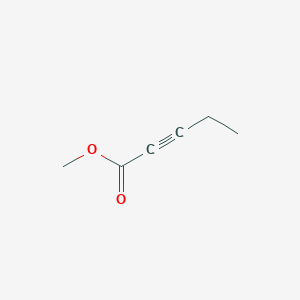
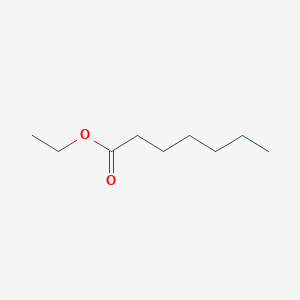
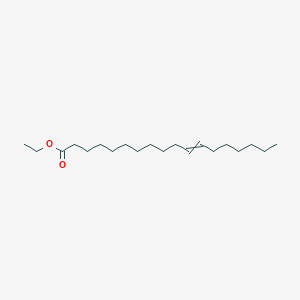
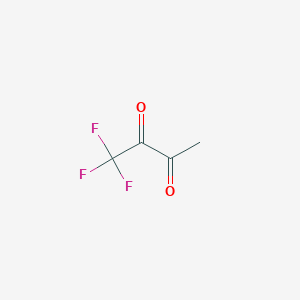
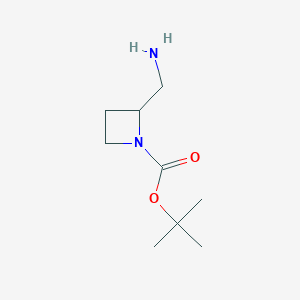
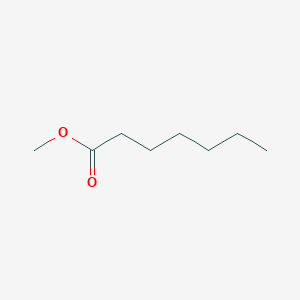
![Tert-butyl 2-(methylsulfonyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B153118.png)
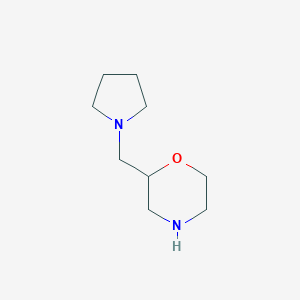
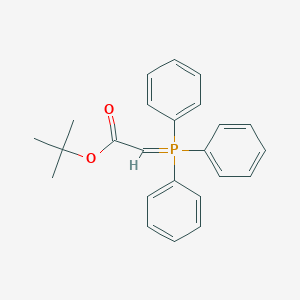
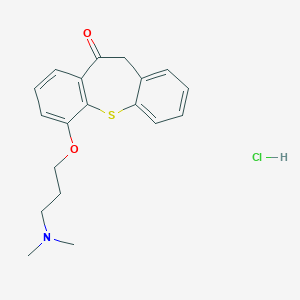
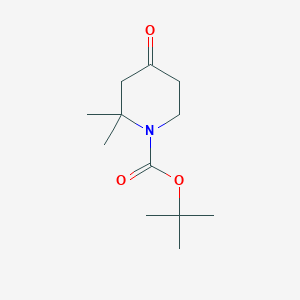
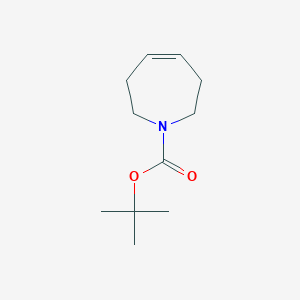
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)
